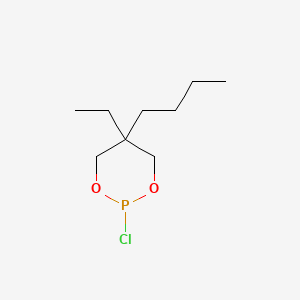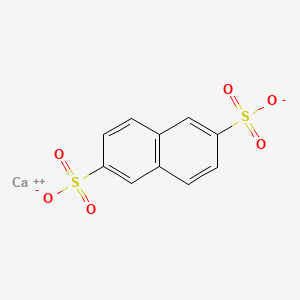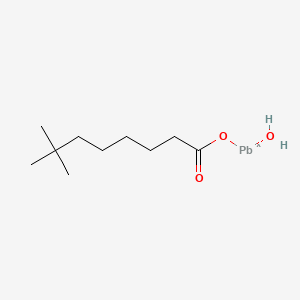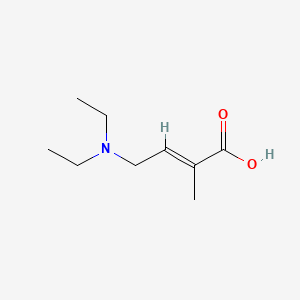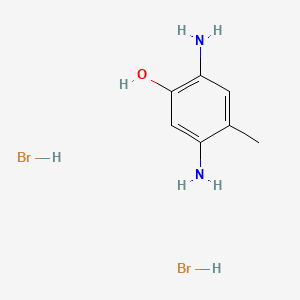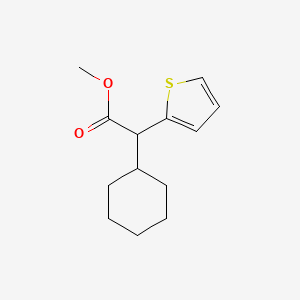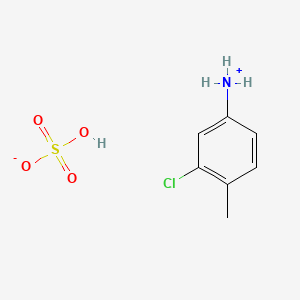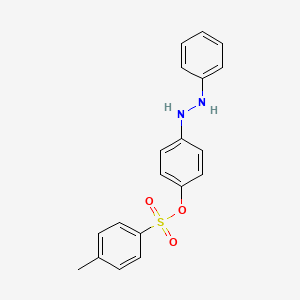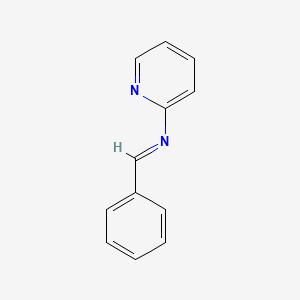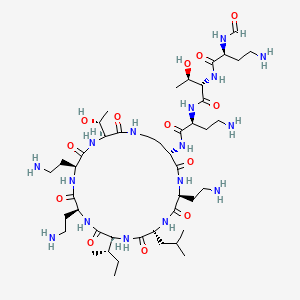
Circulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Circulin is a member of the cyclotide family, which are macrocyclic peptides derived from plants. These peptides are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of their three disulfide bonds. This compound was first discovered due to its antimicrobial properties and has since been studied for its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of circulin involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the routine and automated chemical synthesis of long peptide chains. The process typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the peptide is achieved through chemical ligation, which involves a two-step reaction: a chemoselective five-member ring-driven O-to-N acyl transfer followed by a proximity-driven acyl transfer .
Industrial Production Methods
Industrial production of this compound and other cyclotides can be challenging due to their complex structures. recombinant microorganism-based methods and plant cell cultures have been explored as alternative production methods. These approaches offer the potential for sustainable and scalable production of cyclotides .
Análisis De Reacciones Químicas
Types of Reactions
Circulin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of disulfide bonds in its structure makes it particularly susceptible to redox reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include T4 DNA ligase and T4 RNA ligases for enzyme ligation-mediated circularization. Chemical ligation methods often involve the use of acyl transfer reagents .
Major Products Formed
The major products formed from the reactions involving this compound are typically cyclic peptides with enhanced stability and bioavailability. These products retain the antimicrobial and therapeutic properties of the original compound .
Aplicaciones Científicas De Investigación
Circulin has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of circulin involves its interaction with bacterial membranes. The cationic residues of this compound are attracted to the negatively charged molecules on the bacterial cell surface, leading to membrane disruption and cell death. This mechanism is similar to that of other antimicrobial peptides .
Comparación Con Compuestos Similares
Circulin can be compared to other cyclotides such as cyclopsychotride A and tricyclon A. While this compound B and cyclopsychotride A are potent antibacterial cyclotides with low hemolytic activity, tricyclon A is a non-potent cyclotide with similar structural features. The unique hydrophobic patch and cationic residues of this compound B contribute to its higher antibacterial activity compared to tricyclon A .
List of Similar Compounds
- Cyclopsychotride A
- Tricyclon A
- Kalata B1
- Varv A
This compound stands out due to its unique structural features and potent antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
9008-54-2 |
|---|---|
Fórmula molecular |
C45H84N16O13 |
Peso molecular |
1057.2 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-4-amino-2-formamidobutanoyl]amino]-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C45H84N16O13/c1-7-23(4)33-44(73)56-28(10-16-48)37(66)54-30(12-18-50)41(70)60-34(24(5)63)43(72)51-19-13-31(40(69)53-27(9-15-47)39(68)58-32(20-22(2)3)42(71)59-33)55-38(67)29(11-17-49)57-45(74)35(25(6)64)61-36(65)26(8-14-46)52-21-62/h21-35,63-64H,7-20,46-50H2,1-6H3,(H,51,72)(H,52,62)(H,53,69)(H,54,66)(H,55,67)(H,56,73)(H,57,74)(H,58,68)(H,59,71)(H,60,70)(H,61,65)/t23-,24+,25+,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-/m0/s1 |
Clave InChI |
YLHJFOAQDDQFIU-LGGGVIKPSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC=O)[C@@H](C)O)CCN)CCN |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC=O)C(C)O)CCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



